3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone
Description
Properties
IUPAC Name |
(3,5-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-11-5-10(6-12(17)8-11)15(18)9-1-2-13-14(7-9)20-4-3-19-13/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXVQNMFVYIXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175678 | |
| Record name | (3,5-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-32-8 | |
| Record name | (3,5-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-3’,4’-(ethylenedioxy)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzoyl chloride and 3,4-(ethylenedioxy)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,5-Difluoro-3’,4’-(ethylenedioxy)benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-3’,4’-(ethylenedioxy)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The benzophenone core can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Photoinitiators in UV-Curable Coatings
One of the primary applications of 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone is as a photoinitiator in UV-curable coatings. Photoinitiators are crucial in initiating polymerization processes upon exposure to ultraviolet light. This compound's unique structure allows it to absorb UV light effectively, generating reactive species that facilitate the curing process in coatings used for inks, adhesives, and various surface treatments.
Pharmaceutical Applications
Research indicates that 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone may exhibit potential pharmacological properties . Preliminary studies suggest it could have biological activities that warrant further investigation. The compound's ability to interact with biological systems makes it a candidate for drug development, particularly in targeting specific diseases or conditions.
In a recent study focusing on its biological activity, researchers evaluated the compound's effects on cell lines. Initial findings indicated that it might possess anti-inflammatory properties, although further studies are needed to elucidate the underlying mechanisms and therapeutic potential.
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique substitution pattern allows it to participate in various chemical reactions, including halogenation and acylation. These reactions are essential for synthesizing other complex organic molecules.
Material Science Applications
In material science, this compound is explored for its potential use in developing advanced materials such as:
- Optical Devices : Its photophysical properties make it suitable for applications in optics.
- Sensors : The compound can be utilized in sensor technology due to its responsiveness to environmental changes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and ethylenedioxy group contribute to its unique reactivity and binding properties. These structural features enable it to interact with enzymes, receptors, or other biological targets, potentially leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
- 3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone Structural Difference: Chlorine replaces fluorine at the 3- and 5-positions. This compound is also less lipophilic (Cl has lower hydrophobicity than F) . Applications: Chlorinated benzophenones are often used as UV stabilizers, whereas fluorinated analogues may show enhanced bioavailability in drug design .
Ethylenedioxy vs. Other Ether Linkages
- 3,5-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone Structural Difference: A standalone 1,3-dioxolane group replaces the ethylenedioxy bridge. This compound may exhibit lower thermal stability compared to the ethylenedioxy analogue .
- Mangaphenone (2,6-dihydroxy-4-O-β-D-glucopyranosyl-benzophenone) Structural Difference: A glucopyranosyl group replaces the ethylenedioxy and fluorine substituents. Impact: The carbohydrate moiety increases water solubility, making mangaphenone more suitable for biological applications, such as antioxidant or antimicrobial agents .
Heteroatom-Modified Analogues
- 3,5-Difluoro-3'-morpholinomethyl benzophenone Structural Difference: A morpholinomethyl group replaces the ethylenedioxy bridge. Impact: The morpholine ring introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors). This modification is common in kinase inhibitors .
- Impact: Improved solubility in acidic environments, making it advantageous for drug formulation .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Benzophenones
Biological Activity
3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound is noted for its applications in pharmaceutical chemistry, particularly in the development of antimicrobial and anticancer agents. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H14F2O3
- Molecular Weight : 300.28 g/mol
- CAS Number : 898780-68-2
Antimicrobial Activity
Research indicates that 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone exhibits significant antimicrobial properties. A study demonstrated that various benzophenone derivatives, including this compound, were tested against a range of bacterial and fungal strains. The results indicated that the compound showed promising antibacterial activity comparable to standard antibiotics such as chloramphenicol and amoxicillin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Klebsiella pneumoniae | 50 |
| Pseudomonas aeruginosa | 100 |
The compound's efficacy was evaluated using disc diffusion and broth dilution methods, confirming its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone has been studied for its anticancer effects. Research has shown that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. For instance, it was found to inhibit the proliferation of human cancer cells by affecting the cell cycle and promoting cell death.
The biological activity of 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in microbial metabolism and cancer cell proliferation.
- Protein-Ligand Interactions : Molecular docking studies have suggested that this compound binds effectively to target proteins associated with bacterial resistance and cancer progression.
Case Studies
- Antimicrobial Study : In a recent study published in December 2022, researchers synthesized several benzophenone analogues and tested their antimicrobial activities against various strains. The study highlighted that compounds similar to 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone exhibited significant inhibition against Staphylococcus aureus and Aspergillus niger, showcasing their potential as therapeutic agents .
- Anticancer Research : Another study focused on the anticancer properties of benzophenones revealed that 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis mediated by reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Q & A
Q. What are the key synthetic strategies for 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves two steps:
Halogenation : Introduce fluorine atoms at the 3 and 5 positions of benzophenone via electrophilic substitution using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Excess fluorination must be avoided to prevent over-substitution .
Ethylenedioxy Bridge Formation : Use the Williamson ether synthesis to attach the ethylenedioxy group. For example, react 3,5-difluorobenzophenone with ethylene glycol ditosylate in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or DMSO. Reaction temperature (80–120°C) and solvent polarity significantly influence yield .
Key Parameters :
- Solvent choice (polar aprotic solvents enhance nucleophilicity).
- Base strength (weaker bases reduce side reactions).
- Stoichiometric control of fluorinating agents.
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve structural ambiguities in fluorinated benzophenones?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns. Coupling constants between adjacent fluorines (e.g., ) confirm positions. For example, 3,5-difluoro substitution shows a singlet due to symmetry, while asymmetric substitution splits signals .
- IR Spectroscopy : The carbonyl stretch (ν(C=O)) near 1650–1700 cm⁻¹ is sensitive to electronic effects from fluorine and the ethylenedioxy group. A redshift indicates electron-withdrawing effects .
- UV-Vis : Solvatochromic shifts (e.g., in alcohols vs. halogenated solvents) reveal polarity-dependent electronic transitions. Compare experimental λ_max with DFT-calculated values to validate electronic environments .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone in photochemical applications?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict:
- Photostability : Lower HOMO-LUMO gaps correlate with higher photoreactivity. For fluorinated benzophenones, fluorine’s electron-withdrawing effect stabilizes the excited state, reducing degradation .
- Solvent Interactions : Simulate solvent effects using continuum models (e.g., PCM). For example, polar solvents stabilize charge-transfer states, altering photochemical pathways .
Validation : Compare calculated vibrational frequencies (e.g., ν(C=O)) with experimental IR data. Discrepancies >10 cm⁻¹ suggest oversimplified solvent models .
Q. What experimental and theoretical approaches reconcile contradictory data in fluorobenzophenone reactivity studies?
- Methodological Answer :
- Case Study : Discrepancies in nucleophilic aromatic substitution (NAS) rates may arise from solvent-dependent transition states.
Experimental : Conduct kinetic studies in varying solvents (e.g., DMSO vs. THF). Measure activation energy (Arrhenius plots) and compare with computational transition-state models .
Theoretical : Use DFT to map potential energy surfaces. If experimental activation energy exceeds theoretical values, solvent entropy effects (e.g., solvation shell reorganization) may dominate .
- Data Table :
| Solvent | Experimental (kJ/mol) | Calculated (kJ/mol) | Discrepancy |
|---|---|---|---|
| DMSO | 85 | 78 | 8.2% |
| THF | 92 | 80 | 13.0% |
Q. How can 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone be tailored for enzyme inhibition studies?
- Methodological Answer :
- Structural Analogues : Replace the ethylenedioxy group with bioisosteres (e.g., methylenedioxy) to modulate binding affinity. Synthesize derivatives via Suzuki-Miyaura coupling for aryl group diversification .
- Assay Design :
Enzyme Kinetics : Measure values using fluorogenic substrates.
Docking Simulations : Use AutoDock Vina to predict binding poses. Correlate computed binding energies () with experimental .
Example : Derivatives with electron-deficient aryl groups show enhanced inhibition of cytochrome P450 enzymes due to stronger π-π interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
